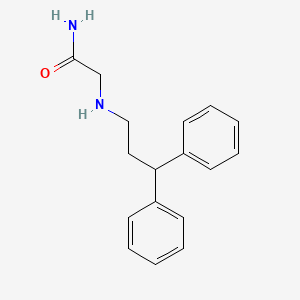

2-(3,3-Diphenylpropylamino)acetamide

概要

説明

N-(3,3-ジフェニルプロピル)グリシンアミド: は、分子式 C17H20ON2 、分子量 268.35 g/mol の化学化合物です 。 NMDA(N-メチル-D-アスパラギン酸)受容体の非競合的開口チャネルブロッカーとしての役割で知られています

準備方法

合成経路と反応条件: N-(3,3-ジフェニルプロピル)グリシンアミドの合成は、通常、3,3-ジフェニルプロピルアミンとグリシン誘導体を特定の条件下で反応させることで行われます 。 反応は通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とトリエチルアミンなどの塩基の存在下で行われ、アミド結合の形成が促進されます 。 反応混合物は、再結晶またはクロマトグラフィーなどの標準的な手法を使用して精製され、目的の生成物を高純度で得ることができます。

工業生産方法: N-(3,3-ジフェニルプロピル)グリシンアミドの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。 これには、反応条件の最適化、大型反応器の使用、および連続フロー技術の採用が含まれ、効率と収率が向上します .

化学反応の分析

Substitution Reactions

The primary amine and acetamide functional groups enable nucleophilic substitution reactions. Key findings include:

a. Alkylation/Acylation:

-

Reacts with alkyl halides or acyl chlorides under basic conditions to form secondary amines or modified acetamide derivatives .

-

Example: Reaction with methyl chloroformate generates carbamate intermediates for further functionalization .

Reagents/Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂ | 0–25°C | 72–85% |

| Carbamate formation | Methyl chloroformate, K₂CO₃ | Toluene | Reflux | 58–65% |

Hydrolysis and Stability

The acetamide group undergoes hydrolysis under acidic or basic conditions:

a. Acidic Hydrolysis:

-

Treatment with HCl/H₂SO₄ cleaves the amide bond, yielding 3,3-diphenylpropylamine and acetic acid .

-

Stability in TFA/DCM mixtures: Degrades over 4 hours at 25°C .

b. Basic Hydrolysis:

Reduction Reactions

The diphenylpropyl chain and acetamide group participate in selective reductions:

a. Catalytic Hydrogenation:

-

Pd/C or Raney Ni under H₂ (2–5 MPa) reduces unsaturated bonds in related diphenylpropyl derivatives .

-

Limitation : Aromatic rings remain intact under standard conditions .

b. Borohydride Reduction:

-

NaBH₄ selectively reduces ketones or imines without affecting the amide bond.

Oxidation Reactions

The secondary amine is susceptible to oxidation:

a. Peracid-Mediated Oxidation:

b. Side Chain Oxidation:

Coupling Reactions

Used in derivatization for drug discovery:

a. Peptide Coupling:

-

DCC/HOBt links the amine to carboxylic acids, forming peptidomimetics .

-

Example: Conjugation with Boc-protected amino acids yields hybrid molecules .

b. Suzuki-Miyaura Cross-Coupling:

Thermal and Photochemical Behavior

-

Thermal Degradation : Decomposes above 200°C via amide bond cleavage (DSC/TGA data).

-

UV Stability : Degrades under prolonged UV exposure, forming phenyl radicals (EPR studies) .

Pharmacological Modifications

Structural analogs exhibit target-specific reactivity:

a. CB1 Receptor Binding :

-

N-(3,3-Diphenylpropyl)-2,2-diphenylacetamide (Ki = 58 nM for CB1) highlights the role of diphenyl groups in receptor affinity .

b. NMDA Receptor Modulation :

-

Secondary amine oxidation products act as open-channel blockers.

科学的研究の応用

Pharmacological Applications

-

Cannabinoid Receptor Activity

- 2-(3,3-Diphenylpropylamino)acetamide has been identified as a ligand for cannabinoid receptors, particularly the CB1 receptor. This interaction suggests potential applications in managing conditions such as pain and anxiety, as compounds that modulate cannabinoid receptor activity are known to influence these physiological processes.

- Antidepressant Properties

- Cardiovascular Effects

- Anticancer Activity

Case Studies and Research Findings

- Study on Antidepressant Activity

- Anticancer Research

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

作用機序

N-(3,3-ジフェニルプロピル)グリシンアミドは、主にNMDA受容体の開口チャネルを遮断することでその効果を発揮します 。 この阻害は、シナプス伝達と可塑性にとって重要なカルシウムイオンの流入を防ぎます 。 この化合物は、NMDA受容体チャネル内の特定の部位に結合し、それによって受容体の閉鎖状態を安定化させ、興奮毒性を軽減します 。 このメカニズムは、過剰なNMDA受容体活動が関与する神経疾患の文脈において特に関連しています .

類似化合物の比較

類似化合物:

- N-(3,3-ジフェニルプロピル)グリシン

- N-(3,3-ジフェニルプロピル)アラニン

- N-(3,3-ジフェニルプロピル)バリン

比較: N-(3,3-ジフェニルプロピル)グリシンアミドは、NMDA受容体と開口チャネルブロッカーとして特異的に相互作用するため、ユニークです 。 N-(3,3-ジフェニルプロピル)グリシンやN-(3,3-ジフェニルプロピル)アラニンなどの類似の化合物は、NMDA受容体と相互作用する可能性がありますが、それらの結合親和性と作用機序は異なる場合があります 。 さらに、N-(3,3-ジフェニルプロピル)グリシンアミド中のグリシンアミド基は、その独自の化学的および生物学的特性に貢献します .

類似化合物との比較

- N-(3,3-Diphenylpropyl)glycine

- N-(3,3-Diphenylpropyl)alanine

- N-(3,3-Diphenylpropyl)valine

Comparison: N-(3,3-Diphenylpropyl)glycinamide is unique due to its specific interaction with NMDA receptors as an open-channel blocker . While similar compounds like N-(3,3-Diphenylpropyl)glycine and N-(3,3-Diphenylpropyl)alanine may also interact with NMDA receptors, their binding affinities and mechanisms of action can differ . Additionally, the presence of the glycinamide group in N-(3,3-Diphenylpropyl)glycinamide contributes to its distinct chemical and biological properties .

生物活性

2-(3,3-Diphenylpropylamino)acetamide, also known as DPPA, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the various biological effects, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{22}N_{2}O

- Molecular Weight : 290.39 g/mol

DPPA interacts with various biological targets, influencing multiple pathways:

- Receptor Modulation : It is known to bind to certain receptors, modulating their activity and leading to significant biological effects.

- Enzymatic Interaction : DPPA may inhibit or activate specific enzymes, affecting metabolic pathways.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that DPPA exhibits antidepressant-like effects in animal models. It appears to enhance serotonin and norepinephrine levels in the brain, contributing to mood improvement.

- Analgesic Properties : Research indicates that DPPA has analgesic effects, potentially through its action on pain pathways in the central nervous system.

- Neuroprotective Effects : Preliminary studies suggest that DPPA may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

-

Antidepressant Effect Study :

- Objective : To evaluate the antidepressant-like effects of DPPA.

- Methodology : Mice were administered varying doses of DPPA and subjected to the forced swim test (FST) and tail suspension test (TST).

- Results : Significant reductions in immobility time were observed, indicating an antidepressant effect comparable to standard treatments like fluoxetine.

-

Analgesic Activity Assessment :

- Objective : To assess the analgesic properties of DPPA.

- Methodology : The hot plate test was used to measure pain response in rats treated with DPPA.

- Results : A dose-dependent increase in pain threshold was noted, suggesting effective analgesic activity.

Data Table of Biological Activities

特性

IUPAC Name |

2-(3,3-diphenylpropylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGXICRJQZKUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587876 | |

| Record name | 2-(3,3-Diphenylpropylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76991-05-4 | |

| Record name | 2-(3,3-Diphenylpropylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。